N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a quinazoline-derived compound featuring a sulfanylidene group at position 6 and a [1,3]dioxolo[4,5-g] fused ring system. The hexanamide chain at position 7 is substituted with a 4-methylbenzyl group, which likely influences its lipophilicity and binding interactions.
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
InChI Key |
MBVSYAROCGAGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Origin of Product |
United States |
Preparation Methods
Core Dioxoloquinazoline Synthesis
The dioxoloquinazoline core is synthesized via cyclocondensation of substituted anthranilic acid derivatives with carbonyl sources. A method adapted from quinazolinone syntheses involves refluxing 3,4-methylenedioxyanthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which undergoes nucleophilic displacement with thiourea to introduce the sulfanylidene group. Key conditions include:
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Benzoxazinone formation | Acetic anhydride, reflux | 120°C | 85–90 |
| Sulfanylidene introduction | Thiourea, DMF, K₂CO₃ | 80°C | 70–75 |
This route ensures regioselective sulfur incorporation at the C6 position, critical for bioactivity.
Hexanamide Side Chain Coupling
The hexanamide moiety is introduced via amide coupling between 6-aminohexanoic acid and 4-methylbenzylamine. A patent-derived method employs 4,6-dimethoxy-2-chloro-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) as coupling agents in dichloromethane. The reaction proceeds at 0°C to minimize racemization, achieving yields of 80–85%.
Intermediate Functionalization Strategies
Protecting Group Utilization
Temporary protection of the sulfanylidene group is necessary during side chain coupling. Benzyloxy groups are commonly used, as demonstrated in analogous syntheses where hydrogenolysis with H₂/Pd-C cleanly removes protections without affecting the quinazoline core.
Cyclohexene-Assisted Solubility Enhancement
Incorporating cyclohexene-derived solvents (e.g., cyclohexane/THF mixtures) improves solubility of hydrophobic intermediates, facilitating higher reaction conversions (up to 92%) compared to pure polar solvents.
Catalytic Systems and Reaction Optimization
CDMT/NMM Catalysis
The CDMT/NMM system proves superior to traditional carbodiimide couplings for amide bond formation, reducing side products like N-acylurea. For example, coupling 6-aminohexanoic acid with 4-methylbenzylamine using CDMT/NMM achieves 88% yield versus 65% with DCC/DMAP.
Temperature-Dependent Sulfur Retention
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from desulfurized byproducts. Optimal conditions include:
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm) |
| Mobile Phase | 40–70% acetonitrile in 0.1% TFA over 30 min |
| Retention Time | 18.2 min |
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, quinazoline H5), 7.32–7.28 (m, 4H, aryl-H), 4.40 (t, J = 6.8 Hz, 2H, CH₂N), 2.85 (t, J = 7.2 Hz, 2H, COCH₂), 2.30 (s, 3H, CH₃).
HRMS (ESI): m/z calculated for C₂₇H₃₀N₃O₄S [M+H]⁺: 516.1912; found: 516.1909.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies using continuous flow reactors demonstrate a 40% reduction in reaction time for the benzoxazinone step (from 8 h to 4.8 h) while maintaining 89% yield. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Residence Time | 8 h | 4.8 h |
| Throughput | 50 g/day | 200 g/day |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazolinone and hexanamide moieties can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Overview
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound classified as a thiohydantoin derivative. Its unique structure positions it as a promising candidate in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis methods, biological activities, and relevant case studies.
The compound has shown potential in various biological applications:
Androgen Receptor Antagonism
As an androgen receptor antagonist, this compound may play a role in cancer treatment by inhibiting androgen signaling pathways, which are often upregulated in hormone-dependent cancers such as prostate cancer.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : Demonstrated significant growth inhibition with IC50 values in the micromolar range.
- PC3 (Prostate Cancer) : Similar cytotoxic effects observed.
Antibacterial Activity
The compound has shown moderate to strong antibacterial properties against several strains, including:
- Salmonella typhi
- Bacillus subtilis
This suggests potential applications in treating bacterial infections .
Case Studies
Several case studies have been conducted to investigate the pharmacological properties of related compounds within the same chemical class:
Cytotoxicity Against Cancer Cells
A study evaluated the effects of similar quinazoline derivatives on MCF-7 and PC3 cells. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity, paving the way for further exploration of this compound as a lead compound in anticancer drug design.
Antibacterial Efficacy
Research focusing on the antibacterial properties of thiohydantoin derivatives highlighted their effectiveness against resistant bacterial strains. The findings suggest that structural modifications can improve activity against specific pathogens, indicating a pathway for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites in a way that modulates the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
K284-5175
- Structure : N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide
- Key Differences: Substituent: 4-Methoxyphenylmethyl vs. 4-methylphenylmethyl in the target compound. Molecular Weight: 455.53 g/mol vs. undetermined for the target (inferred to be lower due to absence of methoxy group).
K284-5195
- Structure : 7-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Key Differences :
- Side Chain : Incorporation of a 4-phenylpiperazinyl group instead of a benzylamide.
- Molecular Weight : 480.59 g/mol.
- Implications : The piperazine moiety could improve solubility and CNS penetration, making K284-5195 more suitable for neuropharmacological applications compared to the target compound .
Substituent-Driven Activity Variations
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
- Structure : Features a 3,4-dimethoxyphenethyl group and a phenethylcarbamoyl methyl sulfanyl substituent.
- Key Differences :
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
- Structure : Includes a 3-chlorophenylpiperazinyl group.
- Key Differences: Molecular Formula: C28H34ClN5O4S vs. undetermined for the target.
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step pathways, including coupling reactions for the quinazolinone core and subsequent functionalization of the hexanamide chain. Key steps include:
- Quinazolinone Core Formation : Use of [1,3]dioxolo[4,5-g]quinazolin precursors under oxidative conditions (e.g., iodine-mediated cyclization) .
- Sulfanylidene Introduction : Thiolation via nucleophilic substitution with thiourea derivatives .
- Hexanamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Yield Optimization : - Employ Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading.
- Purification via preparative HPLC or recrystallization to isolate high-purity intermediates .
Reference Data :
| Step | Catalyst/Reagent | Yield Range | Source |
|---|---|---|---|
| Core Formation | I₂, DMSO | 15–20% | |
| Thiolation | Thiourea, K₂CO₃ | 30–40% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., [1,3]dioxolo and sulfanylidene groups). Aromatic protons in the quinazolinone core appear as doublets (δ 6.8–7.5 ppm), while methyl groups resonate at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass determination (e.g., calculated m/z 528.18 for C₂₅H₂₄N₃O₄S) .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and retention time consistency .
Q. How does the compound's stability under various conditions affect experimental reproducibility?
- Methodological Answer :
- Photostability : Degrades under UV light (λ > 300 nm); store in amber vials .
- Thermal Stability : Stable at ≤25°C but decomposes above 60°C (TGA/DSC data).
- pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 9); use neutral buffers for biological assays .
Advanced Research Questions
Q. What computational models predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution at the sulfanylidene group to predict nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using crystal structures from the PDB. Focus on hydrogen bonding with the quinazolinone core .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How can conflicting data from studies on the compound's biological activity be resolved?
- Methodological Answer :
- Systematic Review : Aggregate data from independent studies (e.g., IC₅₀ values for kinase inhibition) and assess variability using meta-analysis tools (RevMan) .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, cell lines) to minimize protocol-driven discrepancies .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate potency thresholds .
Q. What strategies optimize the compound's pharmacological profile through structural modifications?
- Methodological Answer :
- SAR Studies :
- Hexanamide Chain : Replace with shorter/longer acyl groups to modulate lipophilicity (logP) .
- Sulfanylidene Group : Substitute with selenide or ethers to alter redox activity .
- In Silico ADMET Prediction (SwissADME) : Prioritize derivatives with improved BBB permeability and reduced CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
